molecular formula C21H16N2O2 B1659900 1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE CAS No. 69147-39-3

1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE

Cat. No.: B1659900
CAS No.: 69147-39-3
M. Wt: 328.4 g/mol
InChI Key: PJYLHPNLZQYWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE is an organic compound with a complex structure that includes two phenyl groups and a phenyldiazenyl group attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE typically involves the reaction of benzoylacetone with diazonium salts under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The reaction proceeds through the following steps:

  • Formation of the diazonium salt from aniline and nitrous acid.
  • Coupling of the diazonium salt with benzoylacetone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoylmethane: Similar in structure but lacks the diazenyl group.

    1,3-Diphenyl-1,3-propanedione: Another related compound with similar chemical properties.

Uniqueness

1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

69147-39-3

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,3-diphenyl-2-phenyldiazenylpropane-1,3-dione

InChI

InChI=1S/C21H16N2O2/c24-20(16-10-4-1-5-11-16)19(21(25)17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,19H

InChI Key

PJYLHPNLZQYWTN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3

69147-39-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.